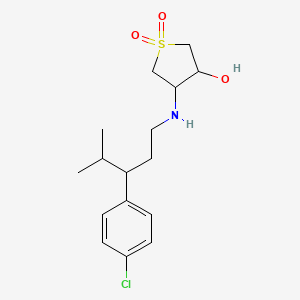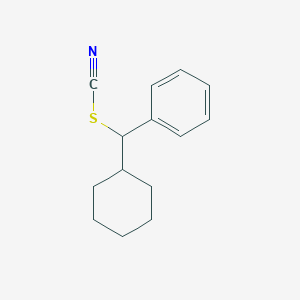![molecular formula C19H17F2NOS B12630240 2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-67-3](/img/structure/B12630240.png)
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the benzothiophene moiety contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation techniques, often employing reagents such as fluoroform or difluoromethyl halides under radical or nucleophilic conditions . The reaction conditions may include the use of catalysts, solvents, and specific temperature controls to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high purity and yield. Continuous flow difluoromethylation protocols, which utilize reagents like fluoroform, are particularly promising for large-scale synthesis due to their efficiency and atom economy .
Analyse Des Réactions Chimiques
Types of Reactions
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzothiophene moiety or the difluoromethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the difluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in understanding enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the benzothiophene moiety may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide: shares similarities with other difluoromethylated benzamides and benzothiophene derivatives.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with applications in battery technologies.
Uniqueness
The uniqueness of this compound lies in its combination of the difluoromethyl group and the benzothiophene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
920537-67-3 |
|---|---|
Formule moléculaire |
C19H17F2NOS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17F2NOS/c1-12-13-6-4-5-9-17(13)24-16(12)10-11-22-19(23)15-8-3-2-7-14(15)18(20)21/h2-9,18H,10-11H2,1H3,(H,22,23) |
Clé InChI |
JCEGNYSEHDNVHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)


![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)


![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
